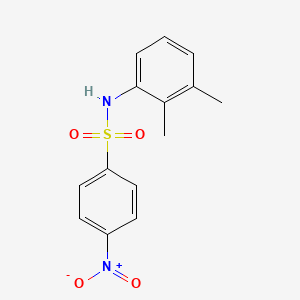
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that features both fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Nucleophilic Substitution Reaction: The reaction between 3-fluoroaniline and 4-nitrophenol in the presence of a base such as potassium carbonate to form the intermediate 3-fluoro-4-nitrophenyl ether.
Acylation Reaction: The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions with strong nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N-(3-aminophenyl)-2-(4-nitrophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoroaniline and 4-nitrophenoxyacetic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Potential precursor for the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity that could be harnessed for therapeutic purposes.
Industry:
- Potential applications in the development of agrochemicals.
- Used in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action for N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine and nitro groups can significantly influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-bromophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide can enhance its lipophilicity and metabolic stability compared to its chlorine and bromine analogs.
- Fluorine’s high electronegativity can also influence the compound’s electronic properties, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-10-2-1-3-11(8-10)16-14(18)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUEIINUBBPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)



![1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5738109.png)
![N'-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)


![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate](/img/structure/B5738183.png)
